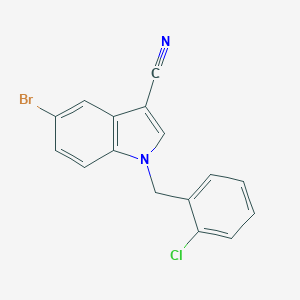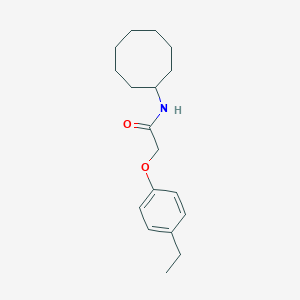![molecular formula C27H27BrN4O6 B297505 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297505.png)
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and urokinase-type plasminogen activator, which are involved in the metastasis of cancer cells. It also inhibits the activation of specific pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations associated with the use of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments. One of the advantages is that this compound has been extensively studied and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, one of the limitations is that the synthesis of this compound is a complex process that requires specific conditions and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
Orientations Futures
There are several future directions for further research on 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One of the future directions is to conduct further studies on the mechanism of action of this compound and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to optimize the synthesis method of this compound to make it more accessible for lab experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-(2-hydrazinyl-2-oxoethyl)-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to obtain the desired product.
Applications De Recherche Scientifique
The chemical compound 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several potential applications in the field of medicine. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C27H27BrN4O6 |
|---|---|
Poids moléculaire |
583.4 g/mol |
Nom IUPAC |
N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-9-10-19(11-17(16)2)30-24(33)15-38-25-20(28)12-18(13-23(25)37-4)14-29-32-27(35)26(34)31-21-7-5-6-8-22(21)36-3/h5-14H,15H2,1-4H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
Clé InChI |
NWIBLOGKHQYQKV-IPPBACCNSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)